molecular formula C5H5ClN4 B14171225 4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 923284-22-4

4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14171225
CAS No.: 923284-22-4
M. Wt: 156.57 g/mol
InChI Key: LKZIOUQXEJXKPQ-UHFFFAOYSA-N
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Description

4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrazole derivative with a chlorinated pyrimidine precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

Properties

CAS No.

923284-22-4

Molecular Formula

C5H5ClN4

Molecular Weight

156.57 g/mol

IUPAC Name

4-chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C5H5ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-3,5,10H

InChI Key

LKZIOUQXEJXKPQ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2C1C(=NC=N2)Cl

Origin of Product

United States

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